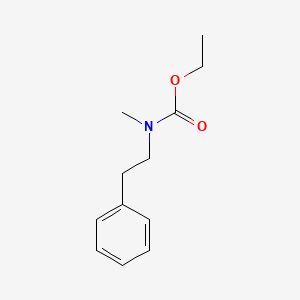

Carbamic acid, methyl(2-phenylethyl)-, ethyl ester

Description

Carbamic acid, methyl(2-phenylethyl)-, ethyl ester is a synthetic carbamate derivative characterized by a carbamic acid backbone with a methyl group and a 2-phenylethyl substituent on the nitrogen atom, esterified with an ethyl group. Carbamates, or urethanes, are widely studied for their pharmacological and chemical properties, including enzyme inhibition, neurotransmission modulation, and applications in organic synthesis .

Properties

CAS No. |

59325-14-3 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl N-methyl-N-(2-phenylethyl)carbamate |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)13(2)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |

InChI Key |

UEUVZTJBTQRBST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of N-substituted carbamic acid esters, including this compound, is commonly achieved through the reaction of an organic amine with a carbonic acid derivative such as an organic carbonate or chloroformate in the presence or absence of catalysts. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the carbonate, forming the carbamate ester and releasing an alcohol as a by-product.

Reaction of Organic Amines with Carbonic Acid Derivatives

A patented method (CN102471244A and US8658819B2) describes producing N-substituted carbamic acid esters by reacting organic amines with carbonic acid derivatives, such as dialkyl carbonates or aryl carbonates, often in the presence of hydroxyl-containing compounds or Lewis acid catalysts to enhance yield and selectivity.

-

$$

\text{R-NH}_2 + \text{R'}OCOOR'' \rightarrow \text{R-NHCOOR''} + \text{R'}OH

$$Where R-NH₂ is the organic amine (e.g., methyl(2-phenylethyl)amine), and R'OCOOR'' is the carbonate ester (e.g., ethyl carbonate).

Lewis Acid Catalysis Using Uranium Salts

The use of Lewis acid catalysts, particularly uranium and uranyl salts (e.g., uranyl nitrate, uranyl acetate), has been demonstrated to improve the efficiency of carbamate formation from amines and carbonates. The Lewis acid activates the carbonate, facilitating nucleophilic substitution by the amine.

Example from Patent US3763217A:

- Reacting dimethyl carbonate with aniline in the presence of uranyl nitrate at 80–100 °C yielded methyl N-phenyl carbamate with good selectivity.

- The reaction was carried out under reflux with continuous removal of the generated methanol to drive the reaction forward.

- Similar procedures can be adapted for methyl(2-phenylethyl)amine to yield the corresponding carbamate.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 80–120 °C | Reflux conditions preferred |

| Catalyst | Uranyl nitrate, uranyl acetate (Lewis acids) | Enhances carbamate yield and selectivity |

| Reaction Time | 1–30 hours | Longer times may increase yield |

| Molar Ratio (Amine:Carbonate) | 1:1 to 1:2 | Excess carbonate suppresses by-products |

| Removal of Alcohol | Continuous distillation | Drives equilibrium towards product |

Purification and Isolation

The reaction mixture typically contains the desired carbamate, unreacted amine, substituted urea by-products, and released alcohol. Purification involves:

- Removal of alcohol by distillation during reaction.

- Filtration to remove solid urea by-products.

- Extraction and washing with aqueous solutions (e.g., sodium chloride).

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Crystallization from appropriate solvents such as acetone/methanol mixtures.

Specific Synthetic Routes Relevant to this compound

Synthesis from 2-Phenylethylamine Derivatives

The 2-phenylethylamine backbone is a key precursor for the target carbamate. The amine can be reacted with ethyl chloroformate or ethyl carbonate derivatives to yield the ethyl ester of the carbamic acid.

-

$$

\text{C}6\text{H}5\text{CH}2\text{CH}2\text{NH}2 + \text{ClCOOEt} \rightarrow \text{C}6\text{H}5\text{CH}2\text{CH}_2\text{NHCOOEt} + \text{HCl}

$$Where ClCOOEt is ethyl chloroformate.

Alternative Carbamate Formation via Carbamoyl Chlorides

Carbamoyl chlorides derived from 2-phenylethyl amines can be reacted with ethanol to form the ethyl carbamate ester. This method requires careful handling of reactive intermediates but offers high purity products.

Data Table: Summary of Preparation Methods

| Method No. | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl(2-phenylethyl)amine + Ethyl carbonate | Uranyl nitrate, 80–100 °C, reflux | 12–30 hours | 70–85 | Alcohol removal by distillation crucial |

| 2 | 2-Phenylethylamine + Ethyl chloroformate | Base (e.g., triethylamine), 0–25 °C | 1–3 hours | 80–90 | Generates HCl by-product, requires neutralization |

| 3 | Carbamoyl chloride derivative + Ethanol | Room temperature, inert atmosphere | 2–4 hours | 75–88 | Requires preparation of carbamoyl chloride |

Research Discoveries and Notes

- The presence of excess amine tends to favor formation of substituted ureas, undesirable by-products that reduce carbamate yield.

- Continuous removal of the alcohol by-product (e.g., methanol or ethanol) shifts equilibrium toward carbamate formation and enhances yield.

- Lewis acid catalysts, especially uranium-based salts, have shown superior selectivity and yield compared to other catalysts.

- The stereochemistry of the 2-phenylethyl moiety can be preserved or controlled by starting from chiral amino acid esters, such as 2-phenylglycine methyl ester, which locks spatial orientation through the synthesis.

- Purification techniques involving aqueous washes and crystallization are essential to obtain high-purity carbamate products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl(2-phenylethyl)-, ethyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form carbamic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles (amines, alcohols), appropriate solvents.

Major Products Formed

Hydrolysis: Carbamic acid, ethanol.

Reduction: Methyl(2-phenylethyl)amine.

Substitution: Various carbamate derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Appetite Suppression

Research indicates that derivatives of carbamic acid, including methyl(2-phenylethyl)-, ethyl ester, exhibit appetite-inhibiting properties. A study demonstrated that these compounds are significantly less toxic than traditional appetite suppressants while maintaining similar efficacy levels. The therapeutic range is notably larger, allowing for safer administration in human medicine .

Case Study: Efficacy and Safety

- Compound : N-ethyl-N-[1-(m-trifluoromethylphenyl)-propyl-(2)]-carbamic acid ethyl ester

- LD (Lethal Dose) : 1000 mg/kg

- Comparison : Five to ten times less toxic than conventional appetite suppressants.

- Therapeutic Range : Two to three times larger than existing medications.

1.2 Genetic Toxicology

The potential of carbamates to induce sister chromatid exchanges (SCEs) in mammalian cells has been investigated. Studies showed that various carbamate esters could significantly increase SCEs in alveolar macrophages and liver cells, indicating their mutagenic potential. However, methyl carbamate was found to be inactive in this context .

Agricultural Applications

Carbamic acid esters are widely utilized as insecticides due to their ability to inhibit acetylcholinesterase activity in pests. The compound's mechanism involves the irreversible binding to the enzyme, leading to the accumulation of acetylcholine and consequent pest mortality.

Case Study: Aldicarb

- Active Ingredient : Aldicarb (N-methylcarbamic acid ester)

- Properties : Highly soluble in water, nonvolatile.

- Environmental Impact : Concerns over groundwater contamination and food residue levels have been raised due to its systemic action in plants .

Cosmetic Applications

In the cosmetic industry, carbamic acid esters are employed for their emulsifying and stabilizing properties in formulations. They enhance product stability and improve sensory attributes such as texture and spreadability.

Research Insights

A review highlighted the importance of thorough safety assessments for cosmetic products containing carbamate derivatives. The evaluation includes in vivo testing for skin compatibility and effectiveness before market introduction .

Table 1: Summary of Carbamic Acid Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Appetite suppression | Less toxic than existing drugs; larger therapeutic range |

| Agriculture | Insecticides | Effective against pests; concerns over environmental impact |

| Cosmetics | Emulsifiers | Enhances stability and sensory properties; requires safety evaluations |

Table 2: Toxicological Profile of Selected Carbamates

| Compound Name | LD50 (mg/kg) | Induced SCEs | Notes |

|---|---|---|---|

| N-ethyl-N-[1-(m-trifluoromethylphenyl)-propyl-(2)]-carbamic acid ethyl ester | 1000 | Yes | Low toxicity profile |

| Aldicarb | 0.5 | Yes | High water solubility; environmental concerns |

| Methyl carbamate | >2000 | No | Non-carcinogenic |

Mechanism of Action

The mechanism of action of carbamic acid, methyl(2-phenylethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Nitrogen Substituents: The target compound’s methyl and 2-phenylethyl groups distinguish it from analogs like Flupirtine (pyridinyl-amino-fluorobenzyl) and SoRI-2827 (nitro-pyridinyl-diphenylmethyl). Bulky aromatic substituents (e.g., diphenylmethyl in SoRI-2827) enhance binding to neural transporters, while smaller alkyl groups may influence solubility and metabolic stability . Ester Groups: Ethyl esters (target compound, Flupirtine) are common in pharmaceuticals due to balanced lipophilicity and hydrolysis rates. t-Butyl esters () improve steric hindrance, aiding chiral synthesis .

Biological Activities: Neuroactive Agents: SoRI-2827 and RTI-55 are dopamine/serotonin transporter inhibitors, suggesting carbamates with aromatic N-substituents have CNS applications. The target compound’s 2-phenylethyl group may confer affinity for neurotransmitter receptors . Non-Pharmacological Roles: Carbamic acid ethyl ester in cheese () underscores the diversity of carbamates, which can also serve as flavorants or synthetic intermediates .

Synthetic vs. Natural Sources: Most analogs (e.g., Flupirtine, SoRI-2827) are synthetic, whereas carbamic acid ethyl ester in cheese is naturally occurring.

Q & A

Q. What are the recommended synthetic routes for preparing carbamic acid, methyl(2-phenylethyl)-, ethyl ester?

The compound can be synthesized via carbamate esterification. A common approach involves reacting methyl(2-phenylethyl)amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Purification typically employs column chromatography or recrystallization . Key parameters include maintaining anhydrous conditions and controlling reaction temperature (0–5°C) to minimize side reactions like over-alkylation.

Q. How can the structural identity of this compound be confirmed?

Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm the ethyl ester group (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH), the methyl(2-phenylethyl)carbamoyl moiety (δ ~3.3–3.5 ppm for N–CH), and aromatic protons (δ ~7.2–7.4 ppm) .

- GC/MS : Look for a molecular ion peak at m/z 208 (calculated molecular weight: 208.25 g/mol) and fragmentation patterns consistent with carbamate cleavage .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices (e.g., biological samples)?

Interference from structurally similar carbamates (e.g., methyl isopropylcarbamate) and matrix effects in GC/MS require optimized separation protocols:

- Use a polar capillary column (e.g., DB-WAX) to resolve co-eluting esters.

- Apply isotope dilution mass spectrometry with deuterated analogs (e.g., -ethyl ester) for improved accuracy .

Q. How does the methyl(2-phenylethyl) substituent influence the compound’s bioactivity compared to other carbamates?

The phenylethyl group enhances lipophilicity, potentially increasing blood-brain barrier permeability. Compare its logP (predicted ~2.5) to analogs like ethyl phenylcarbamate (logP ~2.1) using computational tools (e.g., ChemAxon). Biological assays (e.g., ion channel modulation, as in retigabine derivatives) can validate functional impacts .

Q. Are there discrepancies in reported spectral data for this compound?

Yes. For example:

- GC/MS Retention Index : NIST reports an AI (arithmetic index) of 1715 for methyl(2-phenylethyl)carbamate, while independent studies note variability (±5 AI units) due to column aging or temperature gradients .

- NMR Shifts : Minor differences in δ values for the carbamoyl N–CH group (δ 3.35 vs. 3.40 ppm) may arise from solvent effects (CDCl vs. DMSO-) .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 254 nm. Half-life () can be calculated using first-order kinetics.

- Oxidative Stability : Expose to HO (0.1–1 mM) and assess by LC-MS for oxidation products (e.g., N-oxide derivatives) .

Q. What computational methods predict the compound’s reactivity in esterase-mediated hydrolysis?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for ester bond cleavage. Compare activation energies with analogs to predict metabolic susceptibility .

Key Research Findings

- Anticancer Potential : Carbamic acid derivatives (e.g., butylmethyl-carbamate) show cytotoxic activity against cervical cancer cells (IC ~20 µM) via ROS generation .

- Ion Channel Modulation : Ethyl carbamates structurally related to retigabine activate KCNQ4 potassium channels, suggesting neuropharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.